Summary of the Application: The compound “4-Aminomethylphenylboronic acid hydrochloride” is used as a derivatization reagent in neurochemistry. This includes free fatty acids and the associated metabolites, fatty aldehydes, dipeptides.
Methods of Application: The compound is used as a derivatization reagent, which means it is used to chemically modify other substances.
Results or Outcomes: The results or outcomes of using this compound as a derivatization reagent would depend on the specific experiment being conducted.
1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 200.71 g/mol. This compound features an aminomethyl group attached to a phenyl ring, along with a dimethylmethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industrial processes .
The synthesis of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride typically involves the following steps:
1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride has a wide range of applications:
Several compounds share structural similarities with 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
N-Benzyl-N-methyl-1-phenylmethanamine | 102-05-6 | 0.93 |
1-Benzyl-1,2,3,6-tetrahydropyridine | 40240-12-8 | 0.90 |
N-Methyl-1-(m-tolyl)methanamine | 39180-84-2 | 0.89 |
N-Methyl-1-(p-tolyl)methanamine | 699-04-7 | 0.89 |
Compared to these similar compounds, 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride exhibits unique properties such as higher solubility in water and specific reactivity patterns that make it particularly valuable in applications where solubility and reactivity are critical factors .
The synthesis of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride represents a significant challenge in organic chemistry due to the presence of two distinct aminomethyl functionalities on the aromatic ring [1] [2] [3]. This compound, with the molecular formula C10H17ClN2 and molecular weight of 200.71 grams per mole, requires sophisticated synthetic approaches to achieve high yields and purity [1] [2]. The compound exists as a hydrochloride salt with a typical purity of 95% and is identified by CAS number 242452-35-3 [1] [2] [3].
Property | Value |
---|---|
CAS Number | 242452-35-3 |
Molecular Formula | C10H17ClN2 |
Molecular Weight | 200.71 g/mol |
SMILES Notation | CN(C)CC1=CC=C(CN)C=C1.[H]Cl |
Purity (typical) | 95% |
MDL Number | MFCD28134445 |
Traditional amine alkylation represents one of the most established methodologies for synthesizing 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride [4] [8] [9]. This approach fundamentally relies on the nucleophilic substitution reaction between alkyl halides and amines, proceeding through an SN2 mechanism [4] [8] [11].
The mechanism of amine alkylation involves two distinct steps [9]. In the first step, the amine nitrogen functions as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and creating a new carbon-nitrogen bond [9]. The second step involves an acid-base reaction where excess amine deprotonates the positively charged nitrogen center, creating the alkylation product [9].
For the synthesis of the target compound, benzyl chloride derivatives serve as the primary alkylating agents [13] [14] [44]. The reaction typically employs dimethylamine in aqueous solution with benzyl chloride at temperatures ranging from 5 to 50 degrees Celsius [44]. The optimal molar ratio of dimethylamine to benzyl chloride is at least 4:1 to ensure complete conversion and minimize side reactions [44].
The rate of alkylation follows a specific order: primary amine greater than secondary amine greater than tertiary amine [8]. The reactivity of halide derivatives correlates with the electronegativity of the halide substituent, with bromides and iodides being the most practical building blocks due to their enhanced reactivity [8]. Chlorides remain common due to their broad commercial availability, though sodium iodide can be used to generate more reactive alkyl iodides in situ [8].
Method | Reagents | Temperature Range (°C) | Typical Yield (%) |
---|---|---|---|
Traditional Amine Alkylation | Benzyl chloride + Dimethylamine | 5-50 | 60-80 |
Reductive Amination (Direct) | Aldehyde/Ketone + Amine + NaBH4 | 0-25 | 70-90 |
Reductive Amination (Indirect) | Aldehyde/Ketone + Amine + NaBH3CN | 0-25 | 75-95 |
Hydrochloride Salt Formation | Free base + HCl in ether | 20-35 | 80-90 |
One significant challenge in traditional amine alkylation is the tendency for over-alkylation [10] [11]. The product of the initial alkylation reaction retains nucleophilic properties, making it susceptible to further reaction with remaining alkyl halide [10]. This phenomenon creates a mixture of primary, secondary, and tertiary amines, necessitating careful control of reaction conditions [10] [11].
To address over-alkylation concerns, excess alkylation strategies have been developed [4]. In this approach, an excess of ammonia is reacted with the alkyl halide to minimize secondary and tertiary amine formation [4]. The nitrogen in ammonia acts as the nucleophile, attacking the electrophilic carbon in the alkyl halide through an SN2 reaction, followed by an acid-base reaction where excess ammonia deprotonates the nitrogen center [4].
Reductive amination emerges as a highly versatile and widely used method for synthesizing 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride [5] [18] [20]. This approach converts carbonyl compounds to amines via intermediate imine formation, offering significant advantages in terms of selectivity and mild reaction conditions [5] [22].
The reductive amination process occurs through a two-step mechanism [5] [20]. Initially, the nucleophilic amine reacts at the carbon of the carbonyl group to form a hemiaminal species [5]. Subsequently, reversible loss of one molecule of water from the hemiaminal species occurs through alkylimino-de-oxo-bisubstitution to form the imine intermediate [5]. The equilibrium between aldehyde or ketone and imine is shifted toward imine formation by dehydration [5].
The intermediate imine can be isolated or reacted in-situ with a suitable reducing agent to produce the amine product [5] [20]. Intramolecular reductive amination can also occur to afford cyclic amine products if the amine and carbonyl functionalities are present on the same starting material molecule [5].
Two primary approaches exist for conducting reductive amination reactions: direct and indirect methods [5] [18]. In direct reductive amination, the carbonyl and amine starting materials are combined with the reducing agent, and reductions are performed sequentially [5]. These are often one-pot reactions since the imine intermediate is not isolated [5] [18].
Sodium cyanoborohydride emerges as the preferred reducing agent for reductive amination due to its unique selectivity profile [18] [20] [24]. The role of the cyano group in sodium cyanoborohydride is to reduce electron density and thus the reducing power through inductive and resonance withdrawing effects [20] [24]. This modification allows the reagent to selectively reduce imines while leaving aldehydes and ketones unreacted under the reaction conditions [18] [20].
The reaction conditions for reductive amination using sodium cyanoborohydride are typically neutral or mildly acidic, with optimal performance at pH 4-5 [18] [20] [24]. These conditions facilitate imine formation while preventing decomposition of the reducing agent [18] [20]. The mildly acidic environment protonates the carbonyl oxygen, accelerating the rate of addition to the carbonyl carbon [18].
Reducing Agent | Selectivity | pH Requirements | Advantages | Disadvantages |
---|---|---|---|---|
Sodium Borohydride (NaBH4) | Low (reduces aldehydes/ketones) | Neutral to basic | Mild conditions, readily available | Non-selective reduction |
Sodium Cyanoborohydride (NaBH3CN) | High (selective for imines) | Mildly acidic (pH 4-5) | Selective reduction, one-pot reaction | More expensive than NaBH4 |
Lithium Aluminum Hydride (LiAlH4) | Very High (dry conditions) | Anhydrous conditions | Strong reducing agent | Requires dry conditions |
Catalytic Hydrogenation (H2/Pd-C) | Variable (catalyst dependent) | Variable | Clean reaction, recyclable catalyst | Pressure equipment needed |
Alternative reducing agents include sodium borohydride, though this reagent suffers from lack of selectivity [23] [25]. Sodium borohydride will reduce both the desired imine intermediate and any unreacted carbonyl compounds to alcohols, leading to reduced yields of the target amine [23] [25]. Lithium aluminum hydride provides strong reducing capability but requires anhydrous conditions and specialized handling procedures [24].
Catalytic hydrogenation using molecular hydrogen offers another approach to reductive amination [22]. This method employs metal catalysts such as palladium on carbon, platinum, or nickel to facilitate the reduction of imine intermediates [22]. The advantages of catalytic reductive amination include clean reaction profiles and the ability to recycle catalysts [22]. However, these reactions require specialized pressure equipment and careful control of reaction conditions [22].
The formation of hydrochloride salts represents a critical step in the synthesis and purification of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride [27] [28] [29]. This process involves the acid-base reaction between the free amine and hydrochloric acid, resulting in the formation of an ionic compound with enhanced crystalline properties [27] [32].
The mechanism of hydrochloride salt formation begins with the lone pair of electrons on the amine nitrogen reacting with a proton from hydrochloric acid [27] [28]. This interaction forms a new nitrogen-hydrogen bond, converting the neutral amine into a positively charged ammonium species [27] [28]. The primary amine NH2 group is protonated to give an NH3+ unit, while secondary amines form NH2+ functional groups, and tertiary amines produce NH+ units [27].
The resulting amine salt functional group exhibits high polarity due to the positive charge on nitrogen, which is balanced by the negative charge from the chloride anion [27] [32]. This ionic character fundamentally alters the physical properties of the compound, typically increasing water solubility and facilitating crystallization [27] [32].
The practical synthesis of the hydrochloride salt involves dissolving the free base in anhydrous dichloromethane under an inert atmosphere [29]. The solution is heated to 30-35 degrees Celsius to ensure complete dissolution, then cooled to room temperature [29]. A 2 molar solution of anhydrous hydrochloric acid in ether is added dropwise over a period of 10 minutes with continuous stirring [29].
During the addition of hydrochloric acid, a cloudy suspension forms, indicating salt precipitation [29]. The reaction mixture is stirred for 30 minutes until complete consumption of starting material, as confirmed by thin-layer chromatography [29]. Simple filtration and washing with anhydrous dichloromethane removes any unreacted starting material, affording the pure hydrochloride salt [29].
The formation of hydrochloride salts provides several synthetic advantages [32]. Converting amines into their hydrochlorides improves water solubility, which can be desirable for compounds used in pharmaceutical applications [32]. Additionally, many hydrochloride salts of amines demonstrate longer shelf-life compared to their respective free bases [32].
Amine hydrochlorides also represent latent forms of more reactive free bases [32]. The formation of an amine hydrochloride confers protection to the amine functionality, preventing unwanted side reactions during synthesis or storage [32]. This protective effect is particularly important for amino acid derivatives and other sensitive amine-containing compounds [32].
The purification and isolation of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride requires sophisticated techniques to achieve the high purity standards necessary for research and industrial applications [31] [33] [34]. Multiple purification methods are employed depending on the nature of impurities present and the physical properties of the target compound [31] [38].
Crystallization emerges as the primary purification technique for solid organic compounds [31] [34]. The principle underlying crystallization is that the target compound and impurities exhibit different solubilities in a given solvent [31]. A solvent is selected where the compound to be purified is sparingly soluble at lower temperatures but soluble at higher temperatures [31] [34].
The crystallization process involves heating the solution to achieve saturation, followed by controlled cooling to induce crystal formation [31] [34]. For optimal results, the solution should be made as concentrated as possible, using only the minimum amount of solvent necessary to dissolve the solid [36]. Slow cooling enables the growth of large, pure crystals while rapid cooling tends to produce smaller crystals with higher impurity incorporation [36].
When impurities possess similar solubility characteristics to the target compound, repeated crystallization may be necessary [31]. This process, known as recrystallization, involves multiple dissolution and crystallization cycles to achieve the desired purity level [34] [36].
Solvent selection for recrystallization follows specific criteria [36]. The target compound must be soluble in the hot solvent and insoluble in the same solvent when cold [36]. Common solvents used for organic compound purification include water, ethyl acetate, acetone, ethanol, methanol, and cyclohexane [36]. The choice of solvent depends on the polarity and functional groups present in the target molecule [36].
Hot filtration may be employed when insoluble particles remain in the heated solution [36]. This technique removes solid impurities before precipitation of the target product, ensuring higher purity in the final crystalline material [36].
Chromatographic methods provide alternative purification approaches when crystallization proves insufficient [33] [37]. Column chromatography separates compounds based on their differential interactions with a stationary phase and mobile phase [33] [37]. This technique is particularly effective for removing closely related structural analogs or reaction byproducts [37].
Ion exchange chromatography offers specialized purification for charged species [37]. This method separates compounds based on their net charge, making it particularly useful for amine-containing compounds that can exist in multiple protonation states [37]. The technique involves passing the sample through a column containing charged resin beads that selectively bind oppositely charged molecules [37].
Size-exclusion chromatography separates molecules based on their molecular weight and size [37]. Larger molecules elute first, followed by smaller compounds, allowing for effective separation of the target amine from synthetic precursors or degradation products [37].
Liquid-liquid extraction serves as a complementary purification technique [33] [39]. This method exploits differences in solubility between organic and aqueous phases [33] [39]. The target compound preferentially dissolves in one phase while impurities remain in the other, enabling effective separation [39].
Acid-base extraction represents a specialized form of liquid-liquid extraction particularly relevant for amine purification [33] [35]. This technique leverages the acid-base properties of compounds to achieve separation [33] [35]. Organic acids become water-soluble when treated with base, forming salt forms that partition into the aqueous phase [35]. Conversely, organic bases like amines can be separated by adding acid, converting them into water-soluble ammonium salt forms [35].
The distribution coefficient quantifies how a compound distributes between two immiscible solvents, helping determine the efficiency of the extraction process [35]. Multiple extractions with smaller solvent volumes generally prove more effective than single extractions with larger volumes [35].
Distillation provides another purification option for compounds with appropriate volatility characteristics [38]. Simple distillation separates liquids with significantly different boiling points, while fractional distillation handles compounds with closer boiling points using a fractionating column [38]. Vacuum distillation reduces boiling points by lowering pressure, preventing thermal decomposition of sensitive compounds [38].